molecular formula C10H17N3O3 B12926019 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one CAS No. 86944-47-0

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one

Cat. No.: B12926019
CAS No.: 86944-47-0
M. Wt: 227.26 g/mol
InChI Key: DITHYGLMJJFBCR-UHFFFAOYSA-N
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Description

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C10H17N3O3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-6-methylpyrimidine
  • 2-amino-6-methylpyrimidin-4-one
  • 2-amino-4,6-dimethylpyrimidine

Uniqueness

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is unique due to its specific diethoxyethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

86944-47-0

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-4-(1,1-diethoxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N3O3/c1-4-15-10(3,16-5-2)7-6-8(14)13-9(11)12-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14)

InChI Key

DITHYGLMJJFBCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C1=CC(=O)NC(=N1)N)OCC

Origin of Product

United States

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